molecular formula C13H12N2O2 B2516443 2-(4-Toluidino)nicotinic acid CAS No. 60645-32-1

2-(4-Toluidino)nicotinic acid

Cat. No.: B2516443
CAS No.: 60645-32-1
M. Wt: 228.251
InChI Key: OFKCFBVBBOJSMC-UHFFFAOYSA-N
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Description

2-(4-Toluidino)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nicotinic acid moiety substituted with a 4-toluidino group

Biochemical Analysis

Biochemical Properties

2-(4-Toluidino)nicotinic acid, like its parent compound nicotinic acid, plays a crucial role in metabolism as a precursor of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes are electron donors or acceptors in many vital redox reactions catalyzed by various enzymes .

Cellular Effects

It is known that nicotinic acid and its derivatives have a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Molecular Mechanism

It is known that nicotinic acid and its derivatives exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on nicotinic acid have shown that it has a broad spectrum of effects over time, including effects on lipid metabolism .

Dosage Effects in Animal Models

Studies on nicotinic acid have shown that it has a dose-dependent effect on lipid metabolism .

Metabolic Pathways

This compound is involved in the same metabolic pathways as nicotinic acid. Nicotinic acid is converted to NAD+ in a three-step reaction pathway, and it can also be salvaged to NAD+ via a two-step reaction pathway .

Transport and Distribution

It is known that human cells cannot transport NAD+ into the cell, therefore, they must synthesize it either de novo or through the pathway involving the amino acid tryptophan .

Subcellular Localization

It is known that the salvage pathways for NAD+ synthesis, which involve nicotinic acid, take place in both the nucleus and the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Toluidino)nicotinic acid typically involves the reaction of 4-toluidine with nicotinic acid or its derivatives. One common method is the condensation reaction between 4-toluidine and nicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach is the catalytic hydrogenation of 2-(4-nitrophenyl)nicotinic acid, which is obtained by nitration of 2-phenyl nicotinic acid followed by reduction. The hydrogenation process is typically carried out using a palladium catalyst under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Toluidino)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nicotinic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the nicotinic acid moiety.

Scientific Research Applications

2-(4-Toluidino)nicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and cardiovascular conditions.

    Industry: It is used in the development of materials with specific optical and electronic properties, such as nonlinear optical materials and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid: A precursor to 2-(4-Toluidino)nicotinic acid, known for its role as a vitamin (vitamin B3) and its use in treating hyperlipidemia.

    Isonicotinic acid: Similar in structure but with the amino group in a different position, used in the synthesis of various pharmaceuticals.

    2-(4-Nitrophenyl)nicotinic acid: An intermediate in the synthesis of this compound, used in research and industrial applications.

Uniqueness

This compound is unique due to the presence of the 4-toluidino group, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-(4-methylanilino)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-4-6-10(7-5-9)15-12-11(13(16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKCFBVBBOJSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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